molecular formula C16H18N2O4 B2717799 2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid CAS No. 1028835-61-1

2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid

Cat. No.: B2717799
CAS No.: 1028835-61-1
M. Wt: 302.33
InChI Key: JHLAPQFCJHWPQN-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid is a synthetic 4-oxobutanoic acid derivative characterized by two distinct substituents: a naphthalen-1-ylamino group at the 4-position and a 2-hydroxyethylamino group at the 2-position.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c19-9-8-17-14(16(21)22)10-15(20)18-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,14,17,19H,8-10H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLAPQFCJHWPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC(C(=O)O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the amino and hydroxyethyl groups through a series of substitution and addition reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize the reaction rate and yield. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituents attached to the 2- and 4-amino positions of the 4-oxobutanoic acid backbone. Below is a detailed comparison based on substituent variations, molecular properties, and available bioactivity

Table 1: Structural and Functional Comparison of 4-Oxobutanoic Acid Derivatives

Compound Name (IUPAC) Substituent (2-position) Substituent (4-position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Activities
Target Compound: 2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid 2-Hydroxyethylamino Naphthalen-1-ylamino Not explicitly stated* ~335 (estimated) Not provided Potential hydrogen bonding (2 H-donors)
4-(Benzylamino)-4-oxobutanoic acid None (unsubstituted) Benzylamino C₁₁H₁₃NO₃ 207.23 64984-60-7 Intermediate for peptide synthesis
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid None (unsubstituted) 2-Fluorophenylamino C₁₀H₉FNO₃ 210.19 Not provided Studied for metal coordination complexes
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid None (unsubstituted) 2-Ethylphenylamino C₁₂H₁₅NO₃ 221.25 401629-43-4 2 H-bond donors; industrial intermediate
4-(3,4-Difluorophenyl)-4-oxobutanoic acid None (unsubstituted) 3,4-Difluorophenyl C₁₀H₇F₂NO₃ 227.17 Not provided Metabolite in blood/urine studies
2-[(4-Chlorobenzyl)amino]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid 4-Chlorobenzylamino 4-Cyclohexylphenyl C₂₄H₂₇ClN₂O₃ 426.93 1024023-22-0 IC₅₀ = 545 nM (specific target not stated)
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid Amino 2-Aminophenyl C₁₀H₁₁N₂O₃ 207.21 HY-W014504 Endogenous metabolite

* Molecular formula of the target compound can be inferred as ~C₁₆H₁₇N₂O₄ based on substituents.

Key Observations :

The 2-hydroxyethylamino group introduces additional hydrogen-bonding capacity, which may improve solubility and target interaction compared to unsubstituted analogs (e.g., compounds in ).

Structural vs. Functional Trade-offs: Simpler analogs (e.g., 4-(benzylamino)-4-oxobutanoic acid ) are often used as synthetic intermediates, while more complex derivatives (e.g., 2-[(4-chlorobenzyl)amino]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid ) exhibit measurable bioactivity (IC₅₀ = 545 nM), likely due to enhanced steric and electronic interactions .

Synthetic and Industrial Applications: Derivatives such as 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid are produced in bulk (e.g., 34g stock ) for industrial use, emphasizing the scalability of 4-oxobutanoic acid syntheses. Fluorinated analogs (e.g., 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid ) are tailored for coordination chemistry, indicating substituent-dependent utility in material science.

Biological Activity

2-((2-Hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid, also known as a naphthalene-derived compound, has garnered attention in scientific research due to its complex structure and potential biological activities. This compound features both amino and carboxylic acid functional groups, which are critical for its interactions with various biomolecules. The following sections delve into the biological activity of this compound, encompassing its mechanisms of action, applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N2O4\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{4}

This compound consists of a naphthalene moiety that contributes to its unique properties and biological activities. The presence of the hydroxyethyl group enhances its solubility and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Binding : The compound may bind to certain receptors, modulating their activity and influencing downstream signaling pathways.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes. For instance:

Enzyme Effect Reference
Cyclic nucleotide phosphodiesteraseInhibition observed, leading to increased cAMP levels
Protein kinase AModulation of activity noted
Aldose reductaseCompetitive inhibition reported

These interactions suggest that the compound may play a role in regulating cellular signaling pathways, particularly those involving cyclic nucleotides and glucose metabolism.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Research : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways.
  • Neuroprotective Effects : Animal models have shown that this compound may protect neuronal cells from oxidative stress, suggesting its potential use in neurodegenerative disorders.
  • Anti-inflammatory Properties : Research has indicated that the compound can reduce inflammation markers in cell cultures, pointing towards its application in treating inflammatory diseases.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from naphthalene derivatives. Key steps include:

  • Nucleophilic Substitution : Introduction of amino and hydroxyethyl groups.
  • Purification : Techniques such as crystallization or chromatography are employed to isolate the final product with high purity.

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